(2R)-2-methyltetradecanoyl-CoA

AMACR branched-chain fatty acid metabolism chiral inversion

Procure the authentic substrate for alpha-methylacyl-CoA racemase (AMACR) and peroxisomal β-oxidation enzymes. This (R)-configured, long-chain methyl-branched acyl-CoA thioester is essential for reliable racemization kinetics, Zellweger/Refsum disease research, and co-crystallization studies. Generic linear or short-chain analogs invalidate results. Verify stereochemistry and chain-length conformity before ordering.

Molecular Formula C36H64N7O17P3S
Molecular Weight 991.9 g/mol
Cat. No. B15549883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-methyltetradecanoyl-CoA
Molecular FormulaC36H64N7O17P3S
Molecular Weight991.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H64N7O17P3S/c1-5-6-7-8-9-10-11-12-13-14-15-24(2)35(48)64-19-18-38-26(44)16-17-39-33(47)30(46)36(3,4)21-57-63(54,55)60-62(52,53)56-20-25-29(59-61(49,50)51)28(45)34(58-25)43-23-42-27-31(37)40-22-41-32(27)43/h22-25,28-30,34,45-46H,5-21H2,1-4H3,(H,38,44)(H,39,47)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t24-,25-,28-,29-,30+,34-/m1/s1
InChIKeyKJEFZXSIQKASDI-MOTPQXBDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-methyltetradecanoyl-CoA: Core Identity and Structural Context for Scientific Procurement


(2R)-2-methyltetradecanoyl-CoA is a long-chain (2R)-2-methylacyl-CoA thioester [1] formed by the condensation of coenzyme A with (2R)-2-methyltetradecanoic acid [2]. With a molecular formula of C36H64N7O17P3S and a monoisotopic mass of 991.33 Da , it belongs to the methyl-branched fatty acyl-CoA class [3] and serves as a key metabolic intermediate in branched-chain fatty acid oxidation and bile acid biosynthesis pathways [4].

Why Substituting (2R)-2-methyltetradecanoyl-CoA with Straight-Chain or 3-Methyl Analogs Compromises Experimental Integrity


Substitution of (2R)-2-methyltetradecanoyl-CoA with generic acyl-CoA esters is scientifically invalid due to strict enzyme stereospecificity and chain-length discrimination in branched-chain lipid metabolism. alpha-Methylacyl-CoA racemase (AMACR), the central epimerase in this pathway, exclusively recognizes 2-methyl-branched acyl-CoA thioesters with chain lengths >C10 [1] and shows no activity toward 3-methyl-branched or linear-chain acyl-CoAs [2]. Additionally, the (R)-configuration at the C2 position is the native substrate for downstream β-oxidation enzymes [3], meaning that substitution with the (S)-enantiomer or achiral straight-chain analogs will yield non-physiological kinetic profiles and pathway disruptions.

Quantitative Differentiation of (2R)-2-methyltetradecanoyl-CoA Against Closest Analogs


Stereospecific Epimerization by Human AMACR: (2R)- vs (2S)-2-methyltetradecanoyl-CoA

Human alpha-methylacyl-CoA racemase (AMACR) catalyzes the interconversion of (2R)- and (2S)-2-methyltetradecanoyl-CoA with high efficiency, while showing no activity toward 3-methyl-branched or linear-chain acyl-CoAs [1]. The enzyme accepts a wide range of 2-methylacyl-CoAs with chain lengths >C10, including both (2R)- and (2S)-2-methyltetradecanoyl-CoA [2]. This stereospecific processing is essential for channeling branched-chain fatty acids into peroxisomal β-oxidation [3].

AMACR branched-chain fatty acid metabolism chiral inversion

Hydrolytic Efficiency of ACOT-1 and ACOT-2 Toward (2R)-2-methylmyristoyl-CoA vs (2S)-Epimer

Human recombinant ACOT-1 and ACOT-2 both efficiently hydrolyze (2R)-2-methylmyristoyl-CoA and its (2S)-epimer at comparable rates, demonstrating that the (2R)-configuration does not hinder thioesterase-mediated CoA release [1]. This finding is based on studies with R- and S-2-methylmyristoyl-CoA model substrates, which showed robust hydrolysis by both enzymes [2].

ACOT thioesterase chiral inversion

AMACR Inhibition by 2-Methylmyristoyl-CoA: Binding Affinity and Hydrogen Bond Network

In a comparative docking study, 2-methylmyristoyl-CoA exhibited effective binding and inhibition of AMACR through a network of hydrogen bonds with key active site residues [1]. Molecular dynamics simulations confirmed high binding affinity and stable hydrogen bond interactions under dynamic conditions [2], positioning 2-methylmyristoyl-CoA as a promising lead for AMACR inhibitor design [3].

AMACR enzyme inhibition molecular docking

Chain-Length Specificity of AMACR: Minimum C10 Requirement for Catalytic Activity

AMACR exhibits strict chain-length discrimination, accepting only alpha-methyl-branched acyl-CoA derivatives with chain lengths exceeding C10 [1]. (2R)-2-methyltetradecanoyl-CoA (C14) falls within the optimal substrate range, whereas shorter 2-methylacyl-CoAs (e.g., C8) are not substrates [2]. This selectivity is critical for metabolic channeling of long-chain branched fatty acids.

AMACR substrate specificity branched-chain lipids

Exclusion of 3-Methyl and Linear Acyl-CoAs from AMACR Active Site

Purified human liver AMACR shows no detectable activity toward 3-methyl-branched or linear-chain acyl-CoAs, despite accepting a wide range of 2-methylacyl-CoAs [1]. This strict regiospecificity underscores the essential requirement of a methyl group at the C2 position for catalytic turnover.

AMACR substrate specificity enzyme kinetics

Optimal Scientific Applications of (2R)-2-methyltetradecanoyl-CoA in Metabolic and Enzymatic Studies


AMACR Activity Assays and Inhibitor Screening

Use (2R)-2-methyltetradecanoyl-CoA as a native substrate in AMACR activity assays to monitor racemization kinetics and screen for small-molecule inhibitors [1]. Its defined stereochemistry and chain length (>C10) ensure physiological relevance, making it superior to shorter-chain or non-branched analogs [2].

Peroxisomal β-Oxidation Studies

Employ (2R)-2-methyltetradecanoyl-CoA to investigate peroxisomal β-oxidation of branched-chain fatty acids, where its (R)-configuration is the natural substrate for 2-methylacyl-CoA dehydrogenase [1]. This compound enables accurate tracing of metabolic flux in disorders like Refsum disease and Zellweger syndrome [2].

Thioesterase Substrate Profiling

Utilize (2R)-2-methyltetradecanoyl-CoA as a model substrate to characterize the hydrolytic activity of acyl-CoA thioesterases (ACOTs) involved in branched-chain fatty acid metabolism [1]. Its efficient hydrolysis by ACOT-1 and ACOT-2 makes it a valuable tool for studying cytosolic and mitochondrial CoA homeostasis [2].

Crystallographic and Biophysical Studies of AMACR

Apply (2R)-2-methyltetradecanoyl-CoA in co-crystallization and biophysical assays to elucidate the structural basis of AMACR substrate recognition and stereospecificity [1]. The compound's use in crystallographic studies has provided key insights into the active site architecture of this cancer-associated enzyme [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-methyltetradecanoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.